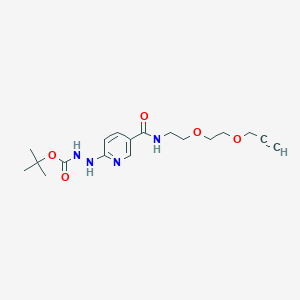
Boc-HyNic-PEG3-Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HyNic-PEG3-Propargyl is a functionalized polyethylene glycol derivative. It features a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The HyNic hydrazine moiety easily conjugates with aldehyde and ketone groups to form a reversible hydrazone linker, making it an ideal tool for carbonyl labeling. The polyethylene glycol spacer increases the solubility of the resulting complex in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG3-Propargyl involves several steps:
Protection of Hydrazine: The hydrazine group is protected using a tert-butyloxycarbonyl (Boc) group.
PEGylation: The protected hydrazine is then reacted with polyethylene glycol (PEG) to form Boc-HyNic-PEG.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Boc-HyNic-PEG3-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages.
Hydrazone Formation: The HyNic hydrazine moiety reacts with aldehydes and ketones to form hydrazone linkages.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Aldehydes and Ketones: React with the HyNic hydrazine moiety to form hydrazones.
Organic Solvents: Used to dissolve reactants and facilitate reactions.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Hydrazone Linkages: Formed from reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
Boc-HyNic-PEG3-Propargyl has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Boc-HyNic-PEG3-Propargyl involves:
Click Chemistry: The propargyl group reacts with azides to form stable triazole linkages, facilitating the attachment of biomolecules.
Hydrazone Formation: The HyNic hydrazine moiety forms reversible hydrazone linkages with carbonyl groups, allowing for dynamic labeling and modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Boc-HyNic-PEG2-Propargyl: Similar structure but with a shorter PEG spacer.
BCN-O-Acetic Acid: Another functionalized PEG derivative used in bioconjugation.
Uniqueness
Boc-HyNic-PEG3-Propargyl is unique due to its combination of a propargyl group and a HyNic hydrazine moiety, which allows for versatile chemical reactions and bioconjugation applications. The PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWLSVDJWAUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)



![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)






